(113C)propanoic acid (113C)propanoic acid
Brand Name: Vulcanchem
CAS No.: 6212-69-7
VCID: VC3854097
InChI: InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i3+1
SMILES: CCC(=O)O
Molecular Formula: C3H6O2
Molecular Weight: 75.07 g/mol

(113C)propanoic acid

CAS No.: 6212-69-7

Cat. No.: VC3854097

Molecular Formula: C3H6O2

Molecular Weight: 75.07 g/mol

* For research use only. Not for human or veterinary use.

(113C)propanoic acid - 6212-69-7

Specification

CAS No. 6212-69-7
Molecular Formula C3H6O2
Molecular Weight 75.07 g/mol
IUPAC Name (113C)propanoic acid
Standard InChI InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i3+1
Standard InChI Key XBDQKXXYIPTUBI-LBPDFUHNSA-N
Isomeric SMILES CC[13C](=O)O
SMILES CCC(=O)O
Canonical SMILES CCC(=O)O

Introduction

PropertyValueSource
CAS Number12216717 (parent compound) PubChem
Molecular FormulaC3H6O2\text{C}_3\text{H}_6\text{O}_2Vulcanchem
Molecular Weight89.1 g/molVulcanchem
Isotopic Enrichment≥95% 13CPubChem

The sodium salt form (CAS: 62601-06-3) is water-soluble and commonly used in biochemical assays .

Synthesis and Preparation Methods

The synthesis of (1-13C)propanoic acid typically involves carboxylation reactions using 13C-enriched carbon dioxide. One established method is the Grignard reaction:

  • Grignard Reagent Formation: Ethyl magnesium bromide (CH3CH2MgBr\text{CH}_3\text{CH}_2\text{MgBr}) reacts with 13CO₂ under anhydrous conditions:

    CH3CH2MgBr+13CO2CH3CH213COOMgBr\text{CH}_3\text{CH}_2\text{MgBr} + ^{13}\text{CO}_2 \rightarrow \text{CH}_3\text{CH}_2^{13}\text{COOMgBr}
  • Acid Hydrolysis: The intermediate is hydrolyzed to yield (1-13C)propanoic acid:

    CH3CH213COOMgBr+H2OCH3CH213COOH+MgBrOH\text{CH}_3\text{CH}_2^{13}\text{COOMgBr} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CH}_2^{13}\text{COOH} + \text{MgBrOH}

Alternative routes include microbial fermentation using 13C-labeled substrates, though chemical synthesis remains predominant for higher isotopic purity .

Applications in Scientific Research

Metabolic Pathway Analysis

(1-13C)Propanoic acid is widely used to study short-chain fatty acid (SCFA) metabolism. In gut microbiota research, it traces propionate production and utilization, elucidating roles in energy metabolism and immune modulation . For example, isotopically labeled propionate administered to microbial cultures allows quantification of metabolic flux via mass spectrometry .

NMR Spectroscopy

The compound’s 13C-enriched carboxyl group enhances signal detection in heteronuclear NMR experiments. In structural biology, it aids in resolving protein-ligand interactions by providing site-specific isotopic labels .

Chemical Synthesis

As a labeled building block, (1-13C)propanoic acid synthesizes isotopically tagged pharmaceuticals and agrochemicals. For instance, it is incorporated into anti-inflammatory drugs to study metabolic stability.

Biological and Industrial Relevance

Propanoic acid and its derivatives are integral to industrial processes, including food preservation and polymer production. The 13C-labeled variant enables:

  • Quality Control: Tracing preservative degradation in food products.

  • Polymer Chemistry: Monitoring copolymerization kinetics with ethylene.

Biologically, propionate serves as a precursor in gluconeogenesis and lipid synthesis. Labeled propionate reveals regulatory mechanisms in hepatic metabolism and dysregulation in metabolic disorders .

Comparison with Analogous Compounds

Compared to unlabeled propanoic acid, the 13C variant offers identical reactivity but unique analytical utility. Differences from longer-chain SCFAs (e.g., butyric acid) include:

  • Lower Lipophilicity: Reduced membrane permeability limits cellular uptake efficiency.

  • Metabolic Fate: Propionate primarily enters the citric acid cycle via succinate, whereas butyrate is a direct energy source for colonocytes .

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